4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H11BrFNO2S and a molecular weight of 344.20 g/mol . This compound is part of the benzenesulfonamide family and is characterized by the presence of bromine, fluorine, and methyl groups attached to the phenyl rings. It is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 5-fluoro-2-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-methylphenyl)benzenesulfonamide
- 4-bromo-1-fluoro-2-nitrobenzene
- 4-bromo-5-fluoro-2-nitrobenzoic acid methyl ester
Uniqueness
4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of bromine, fluorine, and methyl groups provides distinct properties that can be leveraged in various applications .
Biological Activity
4-Bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide is a sulfonamide derivative known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's molecular structure includes significant halogen substituents (bromine and fluorine), which contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₃H₁₀BrF₂NO₂S
- Molecular Weight : 362.19 g/mol
The sulfonamide functional group (-SO₂-) is critical for its biological activity, as it can interact with various biological targets.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes such as carbonic anhydrase, which plays a role in regulating pH and ion balance in cells.
- Target Interaction : The presence of halogen atoms enhances its binding affinity to specific receptors or enzymes, leading to altered cellular processes .
Antimicrobial Properties
Research indicates that sulfonamides, including this compound, exhibit significant antibacterial effects, particularly against Gram-positive bacteria. Notable findings include:
- Inhibition Zones : Compounds similar to this compound have shown varying degrees of antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against different bacterial strains .
- Activity Against Specific Bacteria : Effective against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, demonstrating broad-spectrum antibacterial potential .
Anticancer Activity
The compound has been studied for its potential as an anticancer agent:
- Cell Line Studies : In vitro studies have shown that derivatives of benzenesulfonamide can inhibit cancer cell proliferation. For example, certain modifications led to compounds with IC50 values as low as 0.3 µM against various cancer cell lines .
- Mechanistic Insights : The anticancer effects are believed to arise from the compound's ability to disrupt critical cellular signaling pathways involved in tumor growth and survival .
Case Studies and Research Findings
Properties
IUPAC Name |
4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO2S/c1-9-2-5-11(15)8-13(9)16-19(17,18)12-6-3-10(14)4-7-12/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPCBXJXZXPMTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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